Enhanced Aminotransferase Inhibition vs. 2,4-Dimethylglutaric Acid
In head-to-head enzyme inhibition assays against 2-aminoadipate:2-oxoglutarate aminotransferase (EC 2.6.1.39), 2,4-diethylglutaric acid demonstrates superior inhibitory activity compared to its 2,4-dimethyl analog. At an identical concentration of 6 mM, the diethyl derivative achieved 20% inhibition, while the dimethyl derivative achieved only 15% inhibition [1]. This represents a 33% relative increase in inhibitory potency under identical assay conditions.
| Evidence Dimension | Enzyme Inhibition (% Inhibition at 6 mM) |
|---|---|
| Target Compound Data | 20% inhibition |
| Comparator Or Baseline | 2,4-Dimethylglutaric acid |
| Quantified Difference | 20% vs. 15% (33% relative increase) |
| Conditions | Assay against 2-aminoadipate:2-oxoglutarate aminotransferase (EC 2.6.1.39); 6 mM ligand concentration. |
Why This Matters
This quantitative difference in inhibitory potency is critical for researchers developing selective enzyme probes or studying aminotransferase mechanisms, where subtle changes in alkyl chain length can fine-tune binding affinity.
- [1] BRENDA Enzyme Database. Ligand: Diethylglutaric acid. Entry for EC 2.6.1.39 (2-aminoadipate:2-oxoglutarate aminotransferase). View Source
